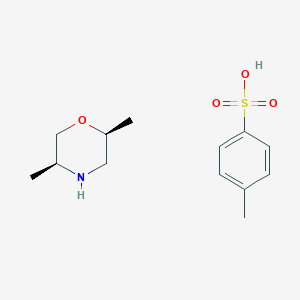

(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate

Description

(2S,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate (hereafter referred to as the target compound) is a chiral morpholine derivative containing a tosyl (4-methylbenzenesulfonate) group. The stereochemistry at the 2nd and 5th positions of the morpholine ring confers unique physicochemical and biological properties. The morpholine ring provides rigidity and hydrogen-bonding capacity, while the tosyl group enhances stability and modulates solubility .

Properties

IUPAC Name |

(2S,5S)-2,5-dimethylmorpholine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-8-6(2)3-7-5/h2-5H,1H3,(H,8,9,10);5-7H,3-4H2,1-2H3/t;5-,6-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLQUTOIMRWTKV-LOLRQIBTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Starting Materials and Sulfamidate Intermediates

A stereocontrolled route begins with optically pure serinol derivatives. For example, N-Boc-protected serinols (e.g., 12-(R) and 12-(S) ) are converted to sulfamidates (9-(S) and 9-(R) ) via thionyl chloride treatment and ruthenium-catalyzed oxidation (Scheme 1 in). These sulfamidates undergo SN2 cyclization with sodium hydride or sodium bicarbonate to form protected morpholine intermediates (e.g., 17a and 19 ). Deprotection yields enantiomerically pure 3-hydroxymethylmorpholine derivatives, which are methylated to introduce the 2,5-dimethyl groups.

Key Data :

Grignard Addition to Morpholinones

An alternative strategy employs 5,5-dimethylmorpholinone (20 ) derived from serine. Double Grignard addition of methylmagnesium bromide in the presence of ZrCl4 yields α,α-dimethylmorpholine (23 ), which is hydrogenolytically debenzylated and desilylated to produce (2S,5S)-2,5-dimethylmorpholine (8 ) (Scheme 4 in).

Key Data :

Formation of 4-Methylbenzenesulfonate Salt

Tosylation of Free Base

The free base (2S,5S)-2,5-dimethylmorpholine is reacted with p-toluenesulfonic acid in polar aprotic solvents (e.g., methanol, ethyl acetate). Protonation occurs at the morpholine nitrogen, followed by crystallization.

Procedure :

-

Dissolve (2S,5S)-2,5-dimethylmorpholine (1 eq) in anhydrous methanol.

-

Add p-toluenesulfonic acid (1.05 eq) dropwise at 0°C.

-

Stir for 2 h, concentrate, and recrystallize from ethyl acetate.

Key Data :

Direct Synthesis via Tosyl-Protected Intermediates

In some cases, tosyl groups are introduced earlier. For example, Ag(OTf)-catalyzed cyclization of alkynols with p-toluenesulfonic acid (p-TSA) generates tosyl-protected morpholines (e.g., 7h in). Subsequent deprotection and salt formation yield the target compound.

Key Data :

Purification and Chiral Resolution

Diastereomeric Salt Formation

Impure morpholine mixtures are treated with chiral carboxylic acids (e.g., L-tartaric acid) to form diastereomeric salts. The (2S,5S)-isomer salt is selectively insoluble in ester solvents (e.g., ethyl acetate), enabling separation.

Procedure :

-

Dissolve crude morpholine (1 eq) in ethyl acetate.

-

Add L-tartaric acid (1.2 eq) and stir at 40–50°C.

Key Data :

Recrystallization Optimization

Recrystallization from methyl ethyl ketone (MEK) or isopropyl acetate enhances purity. For example, dissolving the tosylate salt in MEK at 60°C and cooling to 10°C yields large crystals with minimal impurities.

Comparative Analysis of Methods

Industrial-Scale Considerations

Patent CN110950818B highlights a scalable process:

-

Dehydration of Diisopropanolamine : React with H2SO4 at 180°C to form cis-2,5-dimethylmorpholine.

-

Tosylation : Neutralize with NaOH, extract free base, and treat with p-toluenesulfonic acid.

-

Crystallization : Use MEK/water mixtures for high-purity (>99.9%) product.

Key Advantage : Avoids chromatography, reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide or sulfonate ester derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Antitumor Activity :

- Recent studies have investigated the potential of morpholine derivatives, including (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate, in targeting cancer cells. For instance, compounds with morpholine moieties have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Agents :

- Antimicrobial Activity :

Synthetic Applications

- Building Blocks in Organic Synthesis :

- Catalysts in Chemical Reactions :

Case Study 1: Antitumor Efficacy

A study involving a series of morpholine derivatives demonstrated that (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, researchers found that administration of morpholine derivatives led to a marked reduction in edema and inflammatory markers. The study highlighted the compound's potential as a therapeutic agent for chronic inflammatory diseases.

Data Table: Comparative Analysis of Morpholine Derivatives

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The sulfonate group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Core Heterocycle: The target compound’s morpholine ring differs from tetrahydrofuran () and piperidine () analogs.

- Substituent Effects : The trifluoromethyl and fluorophenyl groups in ’s compound increase molecular weight and lipophilicity, which may influence membrane permeability and metabolic stability in pharmaceutical contexts .

Physicochemical Properties

- Solubility : Tosylate groups generally improve water solubility, but bulky substituents (e.g., trifluoromethyl in ) counteract this by increasing hydrophobicity. The target compound’s dimethylmorpholine core may balance solubility and lipophilicity.

- Stability : Tosylates are typically stable under acidic conditions but susceptible to nucleophilic displacement. The bromomethyl group in ’s compound introduces reactivity, making it a versatile intermediate for further functionalization .

Biological Activity

(2S,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with methyl groups and a sulfonate group attached to a methylbenzene moiety. This structure contributes to its unique physicochemical properties, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that morpholine derivatives, including (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate, exhibit various biological activities:

- Antitumor Activity : Morpholine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that compounds with morpholine structures can modulate pathways involved in tumor growth and survival.

- CNS Activity : Morpholines are known to interact with the central nervous system (CNS), potentially offering therapeutic effects against neurological disorders by modulating neurotransmitter systems.

The biological activity of (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate can be attributed to several mechanisms:

- Protein Interaction Modulation : The compound may inhibit protein-protein interactions critical for cancer cell survival. For instance, it has been shown to affect the transcriptional repressor BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL) .

- Metabolic Stability : The morpholine scaffold often enhances metabolic stability through interactions with cytochrome P450 enzymes, influencing the pharmacokinetics of the compound .

Research Findings and Case Studies

A selection of studies highlights the biological activities and therapeutic potential of (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S,5S)-2,5-dimethylmorpholine derivatives with high stereochemical purity?

- Methodological Answer :

- Microbial Reduction : Use enantioselective bioreduction of diketones (e.g., 2,5-hexanedione) with yeast strains like HD-5, which achieves >98% enantiomeric excess (ee) via NADPH-dependent ketone reductases. Optimize conditions at pH 6–7, 30°C, and glucose supplementation to sustain cofactor regeneration .

- Chemical Synthesis : Employ sodium hydride (NaH) in dimethyl sulfoxide (DMSO) under inert atmospheres (argon) for nucleophilic substitution reactions. For example, 4-methylbenzenesulfonate esters can be synthesized by reacting alcohols with tosyl chloride in the presence of a base .

Q. How can researchers validate the stereochemical configuration of (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases for enantiomeric separation.

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., vicinal ) and NOE correlations to confirm spatial arrangements. For example, axial-equatorial proton interactions in morpholine rings can distinguish stereoisomers .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) to confirm absolute configurations. Monoclinic P21/n symmetry and unit cell parameters (e.g., Å) provide structural validation .

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Use reversed-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Monitor fragment ions (e.g., m/z 280.34 for the molecular ion) and validate with deuterated internal standards (e.g., triclosan-d3) .

- Solid-Phase Extraction (SPE) : Preconcentrate samples using Oasis HLB cartridges conditioned with methanol and water. Elute with 2-propanol for high recovery rates (>90%) of sulfonate derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform controlled heating (1–10°C/min) under nitrogen to measure phase transitions. Compare with literature values (e.g., mp 50–53°C for (2S,5S)-2,5-hexanediol) .

- Solubility Studies : Use shake-flask methods with HPLC quantification. Adjust solvent polarity (e.g., water/ethanol mixtures) to identify outliers caused by polymorphic forms or hydrate formation .

Q. What strategies mitigate instability of 4-methylbenzenesulfonate esters under basic or oxidative conditions?

- Methodological Answer :

- Inert Storage : Store under argon at −18°C in amber glass vials to prevent hydrolysis. Avoid contact with oxidizing agents (e.g., peroxides) or strong bases .

- Stabilization Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) in formulations to inhibit sulfonate degradation .

Q. How can computational modeling guide the design of morpholine-based catalysts or ligands?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for stereoselective reactions (e.g., asymmetric hydrogenation). Use B3LYP/6-31G* basis sets to optimize geometries .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GABA receptors) to predict bioactivity. Analyze RMSD plots for conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.